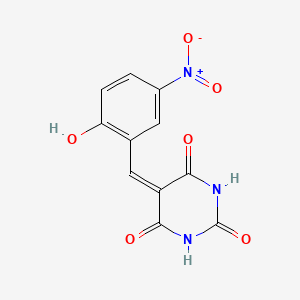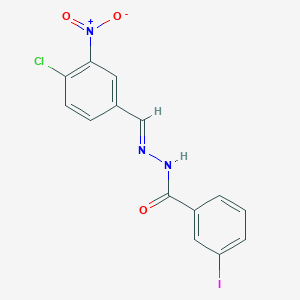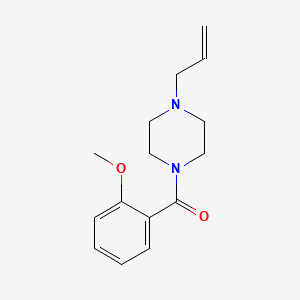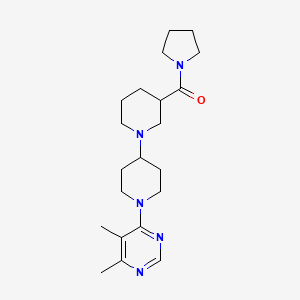![molecular formula C13H14Cl2N2O B5367189 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5367189.png)
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is also known as propranolol, which is a beta-blocker drug used to treat various medical conditions such as hypertension, angina, and arrhythmia. However,
Mécanisme D'action
The mechanism of action of 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol is through its interaction with beta-receptors in the body. This compound binds to beta-receptors, which are located in the heart, lungs, and blood vessels, and inhibits the action of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, which helps to reduce the workload on the heart.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have a significant impact on the cardiovascular system, as it reduces blood pressure and heart rate. It also has an effect on the respiratory system, as it can cause bronchoconstriction in some individuals. Additionally, this compound has been shown to have an impact on the central nervous system, as it can cross the blood-brain barrier and affect brain function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol in laboratory experiments include its well-established mechanism of action and its ability to reduce heart rate and blood pressure. However, one of the limitations of using this compound is its potential to cause bronchoconstriction in some individuals, which can affect the respiratory system. Additionally, this compound can cross the blood-brain barrier and affect brain function, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol. One potential area of research is the development of new beta-blockers that are more effective and have fewer side effects than current medications. Additionally, this compound could be used in the development of new treatments for other medical conditions, such as anxiety disorders and migraines. Furthermore, the impact of this compound on brain function could be further studied to better understand its potential applications in neurology and psychiatry.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its well-established mechanism of action and ability to reduce heart rate and blood pressure make it a valuable tool in cardiovascular research. However, its potential side effects on the respiratory system and brain function should be taken into consideration when using this compound in laboratory experiments. There are several future directions for research on this compound, including the development of new beta-blockers and the exploration of its potential applications in neurology and psychiatry.
Méthodes De Synthèse
The synthesis of 3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol can be achieved through various methods. One of the commonly used methods is the reaction of 2,3-dichloro-4-methylbenzyl cyanide with 1,2-diaminopropane in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound as a white crystalline powder.
Applications De Recherche Scientifique
3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is its use as a beta-blocker in cardiovascular research. This compound has been shown to reduce blood pressure and heart rate, making it an effective treatment for hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
3-[2-(2,3-dichloro-4-methylphenyl)imidazol-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-9-3-4-10(12(15)11(9)14)13-16-5-7-17(13)6-2-8-18/h3-5,7,18H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFGHXBAQLUUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=NC=CN2CCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)

![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367184.png)


